N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide
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Overview
Description
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of bromophenyl, sulfanyl, and chlorobenzenecarboxamide groups, which contribute to its distinctive chemical behavior and potential utility in various domains.
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial activity against gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Mode of Action
It’s known that similar compounds can block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms against various bacterial species .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-bromophenyl sulfide: This involves the reaction of 4-bromothiophenol with a suitable alkylating agent under basic conditions to form the 4-bromophenyl sulfide intermediate.
Coupling with 4-chlorobenzenecarboxylic acid: The intermediate is then coupled with 4-chlorobenzenecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(4-bromophenyl)sulfonyl]methyl}phenyl)-4-chlorobenzenecarboxamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
N-(4-{[(4-bromophenyl)thio]methyl}phenyl)-4-chlorobenzenecarboxamide: Similar structure but with a thioether group.
Uniqueness
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thioether analogs
Properties
IUPAC Name |
N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNOS/c21-16-5-11-19(12-6-16)25-13-14-1-9-18(10-2-14)23-20(24)15-3-7-17(22)8-4-15/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRGJZILSAXEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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